4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic hybrid molecule featuring a thiazole ring fused to a 1,2,3-triazole moiety. The structure includes a 3-chlorophenyl substituent on the thiazole ring and a 4-fluorophenyl group on the triazole (Fig. 1). The planar conformation of the core, except for the perpendicular orientation of one fluorophenyl group, facilitates intermolecular interactions like C–H···N and π-π stacking, which may influence crystallinity and binding to biological targets .
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-11-3-1-2-10(8-11)14-9-25-17(21-14)15-16(20)24(23-22-15)13-6-4-12(19)5-7-13/h1-9H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSVDYIUXZOZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. Thiazole derivatives, another structural component of the compound, have also been associated with a wide range of biological activities.
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound might affect a variety of biochemical pathways, leading to diverse downstream effects.
Biological Activity
The compound 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the thiazole and triazole rings through cyclization reactions.
Key Steps in Synthesis:
- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thioketones with amines.
- Triazole Formation : The triazole moiety is synthesized using azides and alkynes in a click chemistry approach.
- Final Coupling : The chlorophenyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives containing the triazole and thiazole structures exhibit significant antimicrobial properties. For instance:
- A study reported that compounds similar to this one showed moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for some derivatives ranged from 8 to 32 µg/mL, indicating promising antimicrobial efficacy.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- In vitro assays demonstrated that certain derivatives inhibited the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values between 6.2 µM and 43.4 µM .
- Mechanistic studies suggested that these compounds induce apoptosis in cancer cells through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine and chlorine) on the phenyl rings enhances biological activity by improving solubility and binding affinity to biological targets.
- Ring Systems : The combination of thiazole and triazole rings appears to be critical for maintaining bioactivity, as modifications to these structures often lead to a loss in efficacy .
Case Studies
Several case studies have illustrated the effectiveness of this compound:
- Antimicrobial Screening : A series of synthesized triazole derivatives were screened against clinical isolates, showing that some compounds had a broad spectrum of activity .
- Cancer Cell Line Testing : Compounds were tested against multiple cancer cell lines, revealing a notable reduction in cell viability in treated groups compared to controls .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and triazole rings exhibit promising anticancer properties. For instance:
- A study synthesized various thiazole derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that derivatives with a similar structure to 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine showed significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 12 |
| Compound C | HeLa | 10 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have shown that:
- This compound exhibits significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of this compound. Thiazole derivatives have been reported to possess anticonvulsant properties:
- In a picrotoxin-induced convulsion model, compounds structurally related to This compound demonstrated significant protective effects against seizures .
Table 3: Anticonvulsant Activity
| Compound Name | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| Compound D | 20 | 70 |
| Compound E | 40 | 85 |
Chemical Reactions Analysis
Substitution Reactions at the Triazole Amine Group
The primary amine (-NH₂) at position 5 of the triazole ring undergoes nucleophilic substitution and acylation reactions:
-
Mechanistic Insight : The amine’s nucleophilicity is enhanced by resonance stabilization from the triazole ring, facilitating attack on electrophiles. Steric hindrance from adjacent substituents moderates reaction rates .
Electrophilic Aromatic Substitution (EAS) on Phenyl Rings
The 3-chlorophenyl (thiazole-linked) and 4-fluorophenyl (triazole-linked) groups participate in EAS:
| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield | References |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl on thiazole | Nitro-substituted derivative | 55% | |
| Halogenation | Br₂/FeBr₃, CHCl₃ | Ortho to F on triazole | Dibrominated product | 48% |
-
Regioselectivity : Electron-withdrawing groups (Cl, F) direct incoming electrophiles to meta/para positions. Steric effects from the thiazole-triazole scaffold limit reactivity at ortho sites.
Cycloaddition and Ring-Opening Reactions
The triazole-thiazole core participates in click chemistry and cycloreversion:
-
Key Data : Click reactions proceed with >90% regioselectivity under Cu(I) catalysis, enabling biopharmaceutical applications .
Oxidation and Reduction Pathways
Functional group transformations include:
| Reaction Type | Reagents/Conditions | Site Modified | Product | Yield | References |
|---|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Thiazole sulfur | Sulfoxide derivative | 60% | |
| Reduction | LiAlH₄, THF | Triazole C=N bonds | Partially saturated triazoline | 45% |
-
Limitations : Over-oxidation of the thiazole ring can lead to sulfone byproducts.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify aromatic substituents:
-
Applications : These reactions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery .
Acid/Base-Mediated Rearrangements
The triazole-thiazole system undergoes pH-dependent tautomerism:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in the position and nature of aryl substituents, which modulate electronic, steric, and solubility properties. Key examples include:
Key Observations:
- Chlorophenyl vs. Bromophenyl: Isostructural chloro (compound 4 ) and bromo derivatives exhibit similar crystallinity (triclinic, P̄1 symmetry) but differ in halogen size, affecting van der Waals interactions .
- Electron-Withdrawing Groups: Methoxy or difluorophenyl substituents (e.g., compounds in ) increase solubility but may reduce membrane permeability.
Structural and Intermolecular Features
- Planarity and Conformation: The target compound’s near-planar core (r.m.s. deviation <0.1 Å for triazole-thiazole) contrasts with the twisted conformations of bulkier analogs (e.g., 4-(4-bromophenyl)-thiazole derivatives) .
- Intermolecular Interactions: C–H···N hydrogen bonds and π-π stacking (centroid distance = 3.571 Å in ) stabilize crystal packing, whereas C–H···F interactions are unique to fluorophenyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
